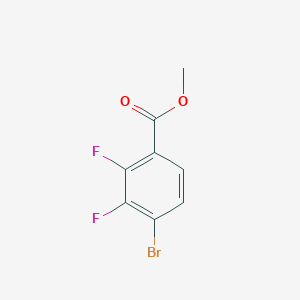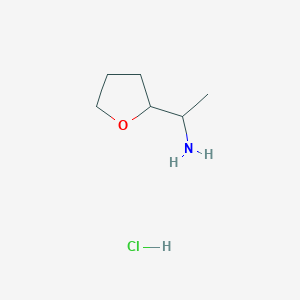![molecular formula C13H12ClF3N2O2 B1407567 tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate CAS No. 1426290-06-3](/img/structure/B1407567.png)
tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate
Vue d'ensemble
Description
“tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate” is a chemical compound with a complex structure. It is also known by other names such as “2-[3-Chloro-5-(trifluoroMethyl)-2-pyridinyl]-acetonitrile” and "2- (3-chloro-5- (trifluoroMethyl)pyridin-2-yl)acetonitrile" . It is used in the synthesis of various pharmaceutical compounds .
Applications De Recherche Scientifique
Comparative Study of the Synthesis Process
A comparative study focused on the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, which have similarities with the chemical structure . This study highlighted the regioselectivity and the impact of reaction media on the synthesis process (Martins et al., 2012).
Synthesis of Related Compounds
Research into the synthesis of related compounds, such as 2-(4,6-dimethoxypyrimidin-2-yl) acetonitrile and 3-chloro-2-nitrophenylacetonitrile, used similar chemical structures as intermediates. These studies explored the optimal conditions for yield and the structural characterization of the products (Jin Dong-yuan, 2010); (Jin Dong-yuan, 2009).
Antimalarial Activity
A study on trifluoromethyl-substituted pyridine and pyrimidine analogues, which are chemically related, found JPC-3210 as a lead compound for malaria treatment due to its superior in vitro antimalarial activity and lower cytotoxicity (Chavchich et al., 2016).
Optical and Thermal Properties of Related Compounds
A study on the synthesis of glassy luminescent derivatives related to the chemical structure of interest explored their potential applications in organic light-emitting diodes and lasers, highlighting their good thermal stability and optical properties (Zarins et al., 2012).
Antimicrobial Activity
Research on a compound derived from tert-butyl acetoacetate, similar in structure, demonstrated antimicrobial activity against gram-positive and gram-negative bacteria, as well as antifungal activity (Muthukumar et al., 2021).
Palladium-Catalyzed Coupling Reactions
A study involving palladium-catalyzed coupling reactions with arylboronic acids utilized tert-butylcarbonyl derivatives, showcasing the potential of these compounds in chemical synthesis (Wustrow & Wise, 1991).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to target acps-pptase enzymes , and the pyrrolidine ring, a common feature in these compounds, is known to interact with various biological targets .
Mode of Action
Compounds with similar structures have been found to inhibit tumor growth and metastasis by acting on specific receptors on cancer cells . The pyrrolidine ring, a common feature in these compounds, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds with similar structures have been found to halt bacterial proliferation by simultaneously targeting both classes of pptase enzymes .
Pharmacokinetics
The presence of the trifluoromethyl group in similar compounds has been associated with improved pharmacokinetic properties .
Result of Action
Compounds with similar structures have been found to inhibit tumor growth and metastasis .
Action Environment
The presence of the trifluoromethyl group in similar compounds has been associated with improved stability .
Analyse Biochimique
Biochemical Properties
tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl and cyano groups contribute to its high reactivity and stability, making it a valuable intermediate in synthetic chemistry. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific biochemical processes. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The trifluoromethyl group enhances the compound’s ability to form strong interactions with target proteins, while the cyano group can participate in nucleophilic addition reactions. These interactions can lead to the inhibition of specific enzymes, thereby modulating biochemical pathways and cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through oxidation, reduction, and hydrolysis reactions, leading to the formation of different metabolites. These metabolic pathways can affect the compound’s bioavailability and activity, as well as its potential toxicity. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in research and applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in certain tissues. These interactions can affect the compound’s localization and concentration within different cellular compartments, thereby influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research .
Propriétés
IUPAC Name |
tert-butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N2O2/c1-12(2,3)21-11(20)8(5-18)10-9(14)4-7(6-19-10)13(15,16)17/h4,6,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDISDGYOJULGDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)C1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201127667 | |
| Record name | 2-Pyridineacetic acid, 3-chloro-α-cyano-5-(trifluoromethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201127667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1426290-06-3 | |
| Record name | 2-Pyridineacetic acid, 3-chloro-α-cyano-5-(trifluoromethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1426290-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridineacetic acid, 3-chloro-α-cyano-5-(trifluoromethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201127667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1407484.png)



![N-[(2-Propyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide hydrochloride](/img/structure/B1407488.png)
![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride](/img/structure/B1407490.png)
![Ethyl 4-{[(4-bromobenzyl)amino]-methyl}benzoate hydrochloride](/img/structure/B1407492.png)
![1-[5-(4-Isopropylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407493.png)
![{4-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride](/img/structure/B1407496.png)
![7-hydroxy-2-(3-methoxyphenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1407497.png)
![Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B1407498.png)
![(1R,5R)-9-Tosyl-9-azabicyclo[3.3.1]nona-2,6-diene](/img/structure/B1407499.png)
![2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride](/img/structure/B1407501.png)

